Differential Elevation of KGM vs. αKG in Cerebrospinal Fluid of Hepatic Coma Patients
In patients with hepatic coma, the concentration of alpha-ketoglutaramate (KGM) in cerebrospinal fluid (CSF) is significantly elevated, measured at a 3- to 10-fold increase compared to control subjects [1]. This dramatic increase is specific to KGM and is not observed for its metabolic product, α-ketoglutarate (αKG), making KGM a reliable diagnostic indicator of this condition [2].
| Evidence Dimension | Concentration in Cerebrospinal Fluid (CSF) in Disease vs. Normal |
|---|---|
| Target Compound Data | 3- to 10-fold increase in hepatic coma patients compared to control subjects |
| Comparator Or Baseline | Control subjects (normal human CSF KGM levels) |
| Quantified Difference | 3- to 10-fold elevation |
| Conditions | Human subjects; CSF samples from patients with hepatic coma versus healthy controls [1]. |
Why This Matters
This quantitative difference establishes KGM as a superior, disease-specific biomarker for hyperammonemic encephalopathy, which αKG cannot provide, guiding procurement for diagnostic assay development.
- [1] Vergara, F., Duffy, T. E., & Plum, F. (1974). Alpha-ketoglutaramate: increased concentrations in the cerebrospinal fluid of patients in hepatic coma. Science, 183(4120), 81-83. View Source
- [2] Cooper, A. J., & Kuhara, T. (2014). Alpha-ketoglutaramate: An overlooked metabolite of glutamine and a biomarker for hepatic encephalopathy and inborn errors of the urea cycle. Metabolic Brain Disease, 29(4), 991-1006. View Source
